Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
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Overview
Description
Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It is characterized by its sulfonic acid group, azo linkage, and pyrazolone ring. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound to form the azo linkage.
Introduction of the Sulfonic Acid Group: The sulfonation of the aromatic ring is carried out using sulfuric acid or oleum.
Formation of the Pyrazolone Ring: This involves the cyclization of a hydrazine derivative with a β-keto ester.
Final Assembly: The final step involves the coupling of the azo compound with the pyrazolone derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include water, ethanol, and acetic acid. The reactions are typically carried out at elevated temperatures and may require catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage and the sulfonic acid group.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the manufacture of dyes, pigments, and as an intermediate in the production of various chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo compounds: Compounds with similar azo linkages.
Pyrazolone derivatives: Compounds with similar pyrazolone rings.
Uniqueness
The unique combination of the sulfonic acid group, azo linkage, and pyrazolone ring in Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
72121-81-4 |
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Molecular Formula |
C19H18N4Na2O11S3 |
Molecular Weight |
620.5 g/mol |
IUPAC Name |
disodium;4-[4-[[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C19H20N4O11S3.2Na/c1-12-18(19(24)23(22-12)14-4-6-15(7-5-14)36(27,28)29)21-20-13-3-8-16(33-2)17(11-13)35(25,26)10-9-34-37(30,31)32;;/h3-8,11,18H,9-10H2,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
DLVXYSKVSXWEFE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)CCOS(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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